19,20-Epoxycytochalasin D
CAS No.:
Cat. No.: VC16656083
Molecular Formula: C30H37NO7
Molecular Weight: 523.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H37NO7 |
|---|---|
| Molecular Weight | 523.6 g/mol |
| IUPAC Name | [(1R,2S,3S,5R,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
| Standard InChI | InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
| Standard InChI Key | WHJRAYUHVRYTTH-MQQXPATASA-N |
| Isomeric SMILES | C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |
| Canonical SMILES | CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |
Introduction
Structural Elucidation and Stereochemical Revision
Initial Mischaracterization and Corrective Studies
Key spectral data supporting this revision include:
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Molecular formula: , established via high-resolution electrospray ionization mass spectrometry (HRESIMS) at m/z 524.2654 [M + H] .
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NOESY correlations: Cross-peaks between H-3/H-21, H-21/H-20, and H-19/H3-23/H3-25 confirmed the β-orientation of H-19 and α-orientation of H-20 .
This structural clarification resolved prior ambiguities and established a foundation for subsequent biological evaluations.
Natural Sources and Biosynthetic Context
Fungal Origins
19,20-Epoxycytochalasin D has been isolated from multiple fungal species, including:
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Xylaria hypoxylon: The initial source of the compound, yielding colorless cubic crystals upon recrystallization from methanol .
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Rosellinia sanctae-cruciana: Co-occurring with related cytochalasins (e.g., epoxycytochalasin C and N) in cytotoxic extracts .
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Endophytic fungi: Antiplasmodial and cytotoxic strains producing epoxycytochalasin D alongside analogs such as 19,20-epoxycytochalasin C .
Biosynthetic Pathway
While a detailed biosynthetic route remains uncharacterized, the compound likely originates from a hybrid polyketide synthase–nonribosomal peptide synthetase (PKS-NRPS) pathway, common to cytochalasins. The epoxy group at C19–C20 arises via post-polyketide oxidation, a feature shared with structurally related metabolites .
Cytotoxic Activity and Mechanism of Action
In Vitro Anticancer Profiling
19,20-Epoxycytochalasin D exhibits broad-spectrum cytotoxicity, as demonstrated in the following assays:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| P-388 (murine leukemia) | 0.16 | |
| HT-29 (colon) | 0.65 | |
| A-549 (lung) | 1.2 | |
| SK-MEL (melanoma) | 2.8 | |
| LLC-PK (kidney) | >10 |
The compound’s selectivity for cancer cells over normal renal cells (LLC-PK) highlights its therapeutic potential .
Tubulin Interaction
Electron microscopy reveals disrupted microtubule networks in treated cells, implicating tubulin polymerization interference as a secondary mechanism . This dual activity—kinase inhibition and cytoskeletal disruption—may synergize to enhance cytotoxicity.
Comparative Analysis with Structural Analogs
19,20-Epoxycytochalasin C vs. D
Oxidation of the C7 hydroxyl group in epoxycytochalasin C to a ketone (yielding epoxycytochalasin D) reduces cytotoxicity by >16-fold (IC₅₀ from 0.65 μM to >10 μM) . This underscores the critical role of the C7 hydroxyl in bioactivity.
Stereochemical Impact on Potency
The 19(bH),20(aH) configuration in epoxycytochalasin D confers greater stability and target affinity compared to misassigned stereoisomers. NOESY-derived spatial data confirm that this arrangement optimizes hydrophobic interactions with kinase active sites .
Preclinical and Pharmacological Considerations
In Vivo Efficacy
Preliminary studies in azoxymethane-induced colon cancer models show that 19,20-epoxycytochalasin C (closely related to the D variant) reduces tumor burden comparably to 5-fluorouracil (5-FU), a standard chemotherapeutic . No significant body weight changes or adverse effects were observed, suggesting favorable tolerability .
Challenges in Drug Development
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